molecular formula C12H18N2O2 B574301 (S)-3-Cbz-Amino-butylamine CAS No. 168828-15-7

(S)-3-Cbz-Amino-butylamine

Cat. No. B574301
CAS RN: 168828-15-7
M. Wt: 222.288
InChI Key: WOKDIYCOYIKOQP-JTQLQIEISA-N
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Description

(S)-3-Cbz-Amino-butylamine, also known as Cbz-AB, is an amino acid derivative that is widely used in the synthesis of various compounds. It is an important building block in drug discovery and has been used in a variety of laboratory experiments. Cbz-AB is a versatile compound that has been used in a variety of fields, including medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

(S)-3-Cbz-Amino-butylamine is widely used in scientific research. It has been used in the synthesis of peptides, peptidomimetics, and other small molecules. It has also been used in the synthesis of drugs and other pharmaceuticals. (S)-3-Cbz-Amino-butylamine has been used to study the structure and function of proteins and other biomolecules. It has also been used to study the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

(S)-3-Cbz-Amino-butylamine is a prodrug, meaning that it is converted into an active compound by metabolic processes in the body. (S)-3-Cbz-Amino-butylamine is metabolized by enzymes in the liver, where it is converted into an active compound. The active compound then binds to receptors in the body and triggers a cascade of biochemical reactions.
Biochemical and Physiological Effects
(S)-3-Cbz-Amino-butylamine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-proliferative effects. It has also been shown to have an effect on the regulation of gene expression. It has been shown to modulate the activity of enzymes, receptors, and other proteins involved in various biochemical processes.

Advantages and Limitations for Lab Experiments

(S)-3-Cbz-Amino-butylamine has several advantages and limitations when used in laboratory experiments. One advantage is that (S)-3-Cbz-Amino-butylamine is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and easy to obtain. A limitation is that (S)-3-Cbz-Amino-butylamine is not very soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for (S)-3-Cbz-Amino-butylamine. One potential direction is to use (S)-3-Cbz-Amino-butylamine in the development of new drugs and pharmaceuticals. (S)-3-Cbz-Amino-butylamine could also be used in the development of new peptides and peptidomimetics. Additionally, (S)-3-Cbz-Amino-butylamine could be used to study the structure and function of proteins and other biomolecules. Finally, (S)-3-Cbz-Amino-butylamine could be used to study the pharmacokinetics and pharmacodynamics of drugs.

Synthesis Methods

(S)-3-Cbz-Amino-butylamine is synthesized through a two-step process. First, the amino acid derivative is synthesized from the reaction of an amino acid and an aldehyde or ketone. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the amino acid derivative with a carboxylic acid. The reaction is catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid. The product of the reaction is (S)-3-Cbz-Amino-butylamine.

properties

IUPAC Name

benzyl N-[(2S)-4-aminobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9,13H2,1H3,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKDIYCOYIKOQP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937554
Record name Benzyl hydrogen (4-aminobutan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Cbz-Amino-butylamine

CAS RN

168828-15-7
Record name Benzyl hydrogen (4-aminobutan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168828-15-7
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